2-(3-Fluoropiperidin-1-yl)ethanol
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Overview
Description
2-(3-Fluoropiperidin-1-yl)ethanol is a chemical compound that features a piperidine ring substituted with a fluorine atom at the third position and an ethanol group at the second position.
Preparation Methods
The synthesis of 2-(3-Fluoropiperidin-1-yl)ethanol typically involves the reaction of 3-fluoropiperidine with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the opening of the ethylene oxide ring and subsequent attachment to the piperidine ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2-(3-Fluoropiperidin-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The fluorine atom on the piperidine ring can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3-Fluoropiperidin-1-yl)ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of fluorinated piperidine derivatives with biological targets.
Mechanism of Action
The mechanism of action of 2-(3-Fluoropiperidin-1-yl)ethanol involves its interaction with specific molecular targets in biological systems. The fluorine atom in the piperidine ring can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The ethanol group can also play a role in the compound’s solubility and bioavailability .
Comparison with Similar Compounds
2-(3-Fluoropiperidin-1-yl)ethanol can be compared with other similar compounds, such as:
3-(4-Fluoropiperidin-3-yl)-2-phenylindole: This compound also features a fluorinated piperidine ring and has been studied for its high affinity and selectivity as a receptor antagonist.
Piperidine derivatives: Various piperidine derivatives have been explored for their pharmacological activities, including their use as intermediates in drug synthesis.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
2-(3-fluoropiperidin-1-yl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14FNO/c8-7-2-1-3-9(6-7)4-5-10/h7,10H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSAXEWJSUTLOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCO)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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